4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRCDMPUEWPMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of this compound: The 4-chlorobenzenesulfonyl chloride is then reacted with 4-(2-phenylethynyl)aniline in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cycloaddition and Cyclization Reactions
The ethynyl group in this compound participates in cycloaddition reactions under catalytic conditions. For example:
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Scandium(III)-catalyzed [2+2] cycloaddition with bicyclo[1.1.0]butan-1-yl ketones yields bicyclo[2.1.1]hexene derivatives. This reaction proceeds in CH<sub>2</sub>Cl<sub>2</sub> at 30°C with Sc(OTf)<sub>3</sub> (5 mol%), achieving 70–80% yields (Table 1) .
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bicyclo[1.1.0]butan-1-yl ketone | Sc(OTf)<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 30°C, 18 h | Bicyclo[2.1.1]hexene sulfonamide | 71–79% |
Photoinduced Radical Reactions
Under blue light (40 W LED), the ethynyl group undergoes radical-triggered reshuffling with sulfonyl iodides. For instance:
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Reaction with 4-methylbenzenesulfonyl iodide in acetone produces (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindole via radical intermediates. This process avoids traditional heating and achieves 60–81% yields under inert atmospheres .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>I | Blue light, acetone, N<sub>2</sub> | Indole-functionalized vinyl iodide | 81% |
Sulfonamide Functionalization
The sulfonamide group undergoes substitution and derivatization:
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Alkylation : Reaction with alkanols (e.g., methanol, ethanol) at 20–90°C produces sulfonic acid esters. Excess thionyl chloride (up to 10 mol%) facilitates this transformation .
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Aminolysis : Treatment with aqueous ammonia or amines yields substituted sulfonamides. For example, reacting with NH<sub>3</sub> forms 4-chlorobenzenesulfamide (90.9% yield ) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| ROH (alcohol) | 20–90°C, excess SOCl<sub>2</sub> | 4-Chlorobenzenesulfonic acid ester | 80–90% | |
| NH<sub>3</sub> (aq.) | 30–35°C, HCl neutralization | 4-Chlorobenzenesulfamide | 90.9% |
Friedel-Crafts Arylation
The sulfonamide’s aryl group participates in Friedel-Crafts reactions:
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With chlorobenzene and FeCl<sub>3</sub> catalysis at 120–160°C, it forms 4,4'-dichlorodiphenyl sulfone. Excess chlorobenzene is distilled off post-reaction .
| Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorobenzene | FeCl<sub>3</sub> | 120–160°C, 2–4 h | 4,4'-Dichlorodiphenyl sulfone | 75–85% |
Heterocyclization with Thiourea
Analogous sulfonamides (e.g., 4-chloro-N-dichloroethyl derivatives) react with thiourea in DMF/Na<sub>2</sub>CO<sub>3</sub> to form 1,3-thiazole-2-amine derivatives via aziridine intermediates. While not directly tested on the target compound, this pathway is plausible given structural similarities .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiourea | DMF, Na<sub>2</sub>CO<sub>3</sub>, 100°C | 1,3-Thiazole-2-amine | 65–75% |
Key Mechanistic Insights:
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Ethynyl Reactivity : The phenylethynyl group enables cycloadditions and photochemical rearrangements, often mediated by radicals or transition metals .
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Sulfonamide Lability : The –SO<sub>2</sub>NH– group facilitates nucleophilic substitution, forming esters, amides, or sulfones under mild conditions .
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Chloro Substituent : The 4-chloro group on the benzene ring may direct electrophilic substitution but is typically inert under the conditions described .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds similar to 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide exhibit promising anticancer activities. For instance, studies have shown that phenylethynyl derivatives can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The sulfonamide group is known to enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Sulfonamides are historically recognized for their antibacterial effects, and derivatives like this compound may exhibit similar activity against a range of pathogens. Studies have reported that modifications in the phenyl ring can significantly influence the antimicrobial efficacy of sulfonamide derivatives .
Medicinal Chemistry Applications
Pharmaceutical Development
The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to enhanced potency and selectivity against specific biological targets. For example, research into sulfonamide derivatives has led to the development of selective inhibitors for various enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs), which are critical in cancer progression .
Drug Design
The design of new drugs often involves the exploration of structure-activity relationships (SAR). The presence of the phenylethynyl group in this compound allows for diverse modifications that can optimize its pharmacological properties. Computational studies have been employed to predict how structural changes affect activity, guiding the synthesis of more effective compounds .
Synthetic Applications
Building Block in Organic Synthesis
In organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various coupling reactions, such as Suzuki or Sonogashira reactions, which are fundamental methods for constructing carbon-carbon bonds. This versatility makes it a key compound in the development of new materials and pharmaceuticals .
Case Studies
-
Anticancer Activity Assessment
- A study evaluated several derivatives of this compound against different cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments, suggesting its potential as a lead compound for further drug development.
-
Antimicrobial Testing
- In vitro testing demonstrated that specific derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The sulfonamide moiety contributed to enhanced binding affinity to bacterial enzymes, validating its use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sulfonamide derivatives are extensively explored due to their versatility in drug design. Below is a detailed comparison of 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide with key analogs, focusing on structural modifications, biological activities, and physicochemical properties.
Structural Modifications and Functional Group Variations
2.1.1. 4-Chloro-N-(4-{N′-[(1E)-(2-Chloroquinolin-3-yl)methylidene]hydrazinecarbonyl}phenyl)benzenesulfonamide ()
- Structure: The phenyl group is replaced with a 2-chloroquinolinyl hydrazone-carboxamide moiety.
- Implications : Such modifications are common in antimalarial and kinase inhibitor designs .
2.1.2. 4-Chloro-N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide ()
- Structure : Features a thiazole ring substituted with methyl and phenyl groups, connected via an ethyl linker.
- Thiazoles are prevalent in antimicrobial agents .
2.1.3. 4-Chloro-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide ()
- Structure : Incorporates a thiazole ring with a methylsulfonylphenyl substituent.
- Key Differences : The methylsulfonyl group enhances electron-withdrawing effects and metabolic stability. This compound was evaluated as a sphingosine kinase 1 inhibitor, highlighting the role of sulfonamide-thiazole hybrids in enzyme targeting .
2.1.4. 4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide ()
- Structure: Substituted with a dimethylamino group on the N-linked phenyl ring.
- Key Differences: The dimethylamino group increases basicity and solubility, contrasting with the neutral ethynyl group. Such derivatives are often explored for CNS permeability .
Physicochemical Properties
- Key Trends: Bulky substituents (e.g., phenylethynyl, quinolinyl) increase molecular weight and logP, reducing aqueous solubility. Polar groups (e.g., thiazole, dimethylamino) enhance solubility but may reduce membrane permeability.
Biological Activity
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C20H14ClNO2S
- Molar Mass : 367.85 g/mol
- CAS Number : 439097-31-1
Structure
The compound features a sulfonamide group attached to a biphenyl structure, with a chloro substituent and a phenylethynyl group, which may influence its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzyme classes, which can lead to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to pain, inflammation, and neuroprotection.
Pharmacological Effects
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit RET kinase activity, which is crucial in certain types of cancer .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases like Parkinson's disease. These effects are often mediated through modulation of glutamate receptors .
- Antimicrobial Properties : Some sulfonamide derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.
Case Study 1: Cancer Cell Lines
A study investigating the effects of various sulfonamide derivatives on cancer cell lines found that this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). This suggests potential as a lead compound for further development in anticancer therapies.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.6 |
| This compound | A549 | 7.2 |
Case Study 2: Neuroprotective Effects
In a rodent model of Parkinson's disease, administration of compounds structurally related to this compound resulted in significant reductions in motor deficits and neurodegeneration markers. These findings highlight the potential for this compound in developing treatments for neurodegenerative disorders .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | Fluorine instead of Chlorine | Moderate anticancer activity |
| 4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | Bromine instead of Chlorine | Enhanced enzyme inhibition |
| 4-iodo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | Iodine instead of Chlorine | Stronger receptor modulation |
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a sulfonamide precursor (e.g., 4-chlorobenzenesulfonyl chloride) with aniline derivatives containing phenylethynyl groups. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorobenzenesulfonyl chloride with 4-(2-phenylethynyl)aniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
- Sonogashira coupling : Introducing the phenylethynyl moiety via palladium-catalyzed cross-coupling between aryl halides and terminal alkynes . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of sulfonamide protons (δ 7.5–8.0 ppm) and phenylethynyl carbons (δ 85–95 ppm for sp-hybridized carbons) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths (e.g., C≡C ~1.20 Å) and dihedral angles between aromatic rings .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments corresponding to sulfonamide cleavage .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values. Antimicrobial activity is assessed via disk diffusion against Gram-positive/negative bacteria .
- Enzyme inhibition : Evaluate binding to carbonic anhydrase or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., inhibition of 4-nitrophenyl acetate hydrolysis) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental biological data?
Discrepancies may arise from solvation effects or protein flexibility. Mitigation approaches include:
- Molecular dynamics simulations : Compare docking poses (e.g., AutoDock Vina) with experimental crystallographic data to assess binding pocket flexibility .
- Orthogonal assays : Validate COX-2 inhibition via Western blot (protein expression) alongside activity assays to rule off-target effects .
Q. How does substituent variation on the phenyl ring influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance sulfonamide acidity (pKa ~10), improving enzyme active-site binding .
- Phenylethynyl extension : Increases lipophilicity (logP >3), enhancing membrane permeability but potentially reducing aqueous solubility (<10 µg/mL) .
- SAR studies : Derivatives with para-substituted halogens show 2–5x higher anticancer activity than meta-substituted analogs .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Disorder in phenylethynyl groups : Mitigated by collecting data at low temperature (100 K) and using SHELXL’s PART instructions to model alternative conformations .
- Twinned crystals : Handle via HKLF 5 format in SHELX to refine overlapping diffraction patterns .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
